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Compound of Interest

Compound Name:
Methyl 2-(4-chlorophenyl)-2-

hydroxyacetate

CAS No.: 13305-19-6

Cat. No.: B2520509

Get Quote

Content Type: Technical Reference & Analytical Guide Target Molecule: Methyl 2-(4-
chlorophenyl)-2-hydroxyacetate (Methyl 4-chloromandelate) CAS Registry Number: 32963-

38-3 (Racemic) / 114223-93-7 (R-isomer) Molecular Formula: C₉H₉ClO₃ Molecular Weight:

200.62 g/mol

Executive Summary & Structural Context[1][2][3]
Methyl 2-(4-chlorophenyl)-2-hydroxyacetate, commonly referred to as Methyl 4-

chloromandelate, represents a critical chiral building block in the synthesis of agrochemicals

and pharmaceutical intermediates. Unlike its ortho-isomer (a key precursor for Clopidogrel), the

para-chloro derivative serves as a versatile scaffold for phenethylamine derivatives and beta-

blocker analogs.

This guide provides a definitive spectroscopic profile for the compound. It moves beyond

simple data listing to explain the causality of the signals, ensuring that researchers can validate

their samples against theoretical and empirical standards.
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Structural Analysis
The molecule consists of three distinct magnetic environments anchored by a chiral center:

The Aromatic System: A para-substituted benzene ring (AA'BB' system).

The Chiral Methine: A benzylic proton deshielded by both the hydroxyl group and the

aromatic ring.

The Ester Moiety: A methyl ester providing a clean singlet diagnostic peak.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][4][5][6]
Experimental Protocol (Standard)

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent.

Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][2]

Concentration: ~10-15 mg in 0.6 mL solvent.

¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinctive aromatic splitting pattern and two singlet

peaks in the aliphatic region.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

7.30 – 7.42 Multiplet (AA'BB') 4H
Ar-H (C2, C3,

C5, C6)

The para-

chlorine

substitution

creates a

symmetric

AA'BB' system.

While often

appearing as two

"doublets,"

higher field

strength reveals

the second-order

roof effect typical

of p-disubstituted

benzenes.

5.17 Singlet (s) 1H Ar-CH-OH

This benzylic

methine proton is

significantly

deshielded by

the

electronegative

oxygen and the

magnetic

anisotropy of the

benzene ring.

Note: May

appear as a

doublet if OH

coupling is

resolved.
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3.78 Singlet (s) 3H COO-CH₃

Characteristic

methyl ester

singlet. Sharp

and intense.

3.4 – 4.2
Broad Singlet (br

s)
1H C-OH

The hydroxyl

proton shift is

concentration

and temperature-

dependent.

Validation: Add

D₂O; this peak

will disappear

due to deuterium

exchange.

¹³C NMR Data (100 MHz, CDCl₃)
The carbon spectrum confirms the backbone structure. The absence of symmetry in the chiral

center does not affect the achiral solvent spectrum, but the aromatic region shows the

symmetry of the p-chlorophenyl group.
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Shift (δ ppm) Type Assignment Mechanistic Note

173.5 Quaternary (Cq) C=O (Ester)

Typical ester carbonyl

range. Deshielded by

the adjacent oxygen.

137.0 Quaternary (Cq) Ar-C1 (Ipso)
The attachment point

of the alkyl chain.

134.4 Quaternary (Cq) Ar-C4 (C-Cl)

Deshielded by the

inductive effect of

Chlorine.

128.9 CH Ar-C3, C5
Meta to the alkyl

group.

128.2 CH Ar-C2, C6
Ortho to the alkyl

group.

72.6 CH CH-OH

The chiral center. High

shift due to direct

attachment to Oxygen

and Aryl group.

53.2 CH₃ O-CH₃ Methyl ester carbon.

Infrared (IR) Spectroscopy[7][8][9]
IR analysis is primarily used here for functional group validation (confirming the ester and

alcohol) and ensuring no hydrolysis has occurred (which would broaden the OH region

significantly and shift the Carbonyl).

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3400 – 3500 O-H Stretch Medium, Broad

Indicates the

secondary alcohol.

Sharpness depends

on hydrogen bonding

(intermolecular).

1735 – 1745 C=O Stretch Strong, Sharp

Diagnostic ester

carbonyl.[3] If this

shifts to <1710,

suspect hydrolysis to

free acid.

1590, 1490 C=C Aromatic Medium
Breathing modes of

the benzene ring.

1200 – 1250 C-O Stretch Strong
Ester C-O-C

stretching vibration.

1080 – 1090 C-Cl Stretch Medium

Aryl chloride stretch

(often difficult to

isolate from

fingerprint, but

consistently present).

820 – 830 C-H Bending Strong

Critical: Out-of-plane

bending for para-

disubstituted benzene.

Mass Spectrometry (MS) Profile[10]
Mass spec is the primary tool for confirming the presence of the halogen (Chlorine) via its

isotopic abundance.

Ionization Mode: Electron Impact (EI, 70 eV)

Key Fragmentation Pathway
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Molecular Ion (M⁺): m/z 200 and 202.

Diagnostic: The intensity ratio of M (200) to M+2 (202) is approximately 3:1.[4] This

confirms the presence of one Chlorine atom.[4]

Base Peak / Major Fragment: Loss of the carbomethoxy group (-COOCH₃, mass 59).

Fragment Ion: m/z 141 (and 143).

Structure: A chlorobenzaldehyde-like cation (Cl-C₆H₄-CH=OH⁺).

Secondary Fragment: Loss of the hydroxyl group (-OH) is less common in esters but may

yield m/z 183.

Analytical Workflow & Logic
The following diagram illustrates the decision logic for characterizing this specific molecule,

ensuring self-validation at every step.

NMR Validation

MS ValidationCrude Sample
(Methyl 4-chloromandelate)

1H NMR (CDCl3)

MS (EI/ESI)

Check 7.3ppm
(AA'BB' Pattern?)

Check 5.17ppm
(Methine Singlet?)

D2O Shake Test
(Confirm OH)

Quality Decision

Pass

Check M+ / M+2
(3:1 Ratio?)

Check m/z 141
(Loss of COOMe)

Pass

Click to download full resolution via product page

Caption: Analytical workflow for validating Methyl 4-chloromandelate, emphasizing the specific

isotopic and splitting patterns required for confirmation.

Synthesis & Experimental Protocol
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To generate a reference standard or for research synthesis, the esterification of 4-

chloromandelic acid is the standard route.

Protocol: Acid-Catalyzed Esterification
Reagents: 4-Chloromandelic acid (1.0 eq), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1

eq).

Setup: Round-bottom flask with reflux condenser.

Procedure:

Dissolve 4-chloromandelic acid in Methanol (approx 0.5 M concentration).

Add concentrated H₂SO₄ dropwise.

Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Endpoint: Disappearance of the acid spot (baseline/low Rf) and appearance of the ester

(higher Rf).

Workup:

Concentrate methanol under reduced pressure.

Redissolve residue in Ethyl Acetate.

Wash with Sat. NaHCO₃ (to remove unreacted acid/catalyst).

Wash with Brine, dry over Na₂SO₄, and concentrate.[5]

Purification: Recrystallization from Hexane/EtOAc or Cyclohexane is preferred over

chromatography for high purity.

Impurity Profile
Unreacted Acid: Detected by broad OH stretch in IR (2500-3300) and low field shift of CH-

OH in NMR.
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Dimerization: Under harsh acidic conditions, self-esterification between the alcohol of one

molecule and the acid of another can occur. Detected by multiple spots on TLC and complex

NMR in the ester region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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